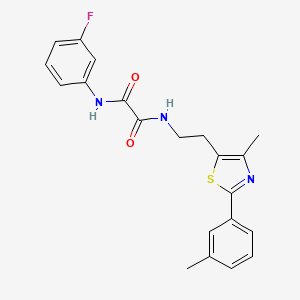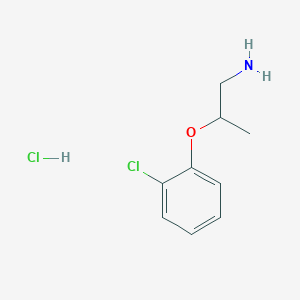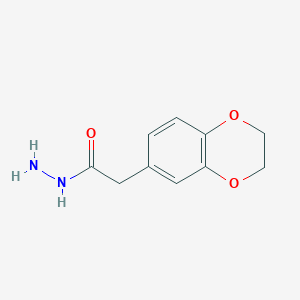
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetohydrazide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as DBH and has been found to have several biochemical and physiological effects.
作用機序
The mechanism of action of DBH is not fully understood. However, it has been proposed that DBH inhibits the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are known mediators of inflammation. DBH has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DBH has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. DBH has also been found to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, DBH has been found to increase the levels of acetylcholine, which is a neurotransmitter involved in cognitive function.
実験室実験の利点と制限
One advantage of DBH is its potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs. However, one limitation of DBH is its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of DBH is not fully understood, which can make it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the study of DBH. One direction is to optimize the synthesis method of DBH to improve its solubility and bioavailability. Another direction is to investigate the mechanism of action of DBH to identify its molecular targets and optimize its therapeutic potential. Furthermore, the potential of DBH as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease should be investigated. Finally, the use of DBH in combination with other drugs should be explored to enhance its therapeutic efficacy.
合成法
The synthesis of DBH involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with hydrazine hydrate in the presence of acetic anhydride. This reaction results in the formation of DBH as a white solid with a melting point of 220-222°C. The purity of the compound can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
DBH has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-tubercular properties. DBH has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-tubercular activity by inhibiting the growth of Mycobacterium tuberculosis.
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-12-10(13)6-7-1-2-8-9(5-7)15-4-3-14-8/h1-2,5H,3-4,6,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDLYVHYYVHVIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

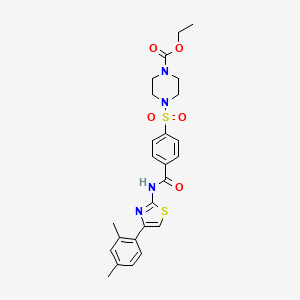
![tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate](/img/structure/B2612290.png)
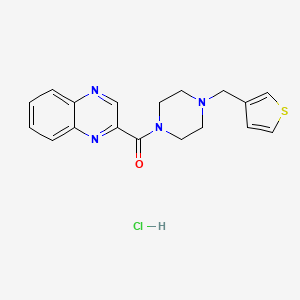

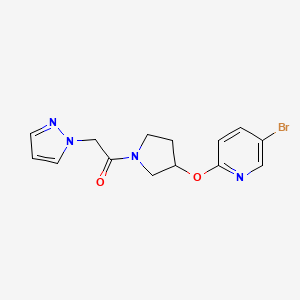
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2612296.png)
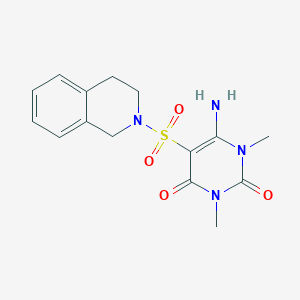

![N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2612300.png)

